Amorphispironone

Description

Structure

3D Structure

Properties

CAS No. |

139006-28-3 |

|---|---|

Molecular Formula |

C23H22O7 |

Molecular Weight |

410.4 g/mol |

IUPAC Name |

(12R,13R,16S)-3',4'-dimethoxy-5,5-dimethylspiro[6,14,17-trioxatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2(7),3,8-tetraene-13,6'-cyclohexa-2,4-diene]-1',11-dione |

InChI |

InChI=1S/C23H22O7/c1-22(2)8-7-12-14(30-22)6-5-13-20(25)19-17(29-21(12)13)11-28-23(19)10-16(27-4)15(26-3)9-18(23)24/h5-10,17,19H,11H2,1-4H3/t17-,19+,23+/m1/s1 |

InChI Key |

SEEWCETYCHIPHH-FHJLPGHOSA-N |

Isomeric SMILES |

CC1(C=CC2=C(O1)C=CC3=C2O[C@@H]4CO[C@@]5([C@@H]4C3=O)C=C(C(=CC5=O)OC)OC)C |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC3=C2OC4COC5(C4C3=O)C=C(C(=CC5=O)OC)OC)C |

Other CAS No. |

139006-28-3 |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of Amorphispironone?

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amorphispironone is a naturally occurring spirorotenoid isolated from the plant Amorpha fruticosa. This technical guide provides a comprehensive overview of its chemical structure, spectroscopic properties, and known biological activities. Detailed experimental methodologies for its isolation and characterization are presented, alongside a discussion of its potential mechanism of action, particularly in the context of its inhibitory effects on Epstein-Barr virus activation and its relationship to the broader class of rotenoids. This document is intended to serve as a foundational resource for researchers interested in the further study and potential therapeutic development of this compound.

Chemical Structure and Properties

This compound is a complex heterocyclic natural product belonging to the spirorotenoid class. Its chemical formula is C₂₃H₂₂O₇, and it possesses a unique spiro linkage that distinguishes it from more common rotenoids.

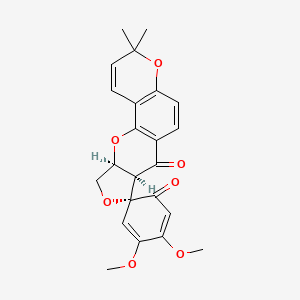

Structural Diagram

The chemical structure of this compound is presented below.

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₂O₇ | [1] |

| Molecular Weight | 410.4 g/mol | [1] |

| IUPAC Name | (12R,13R,16S)-3',4'-dimethoxy-5,5-dimethylspiro[6,14,17-trioxatetracyclo[8.7.0.0²,⁷.0¹²,¹⁶]heptadeca-1(10),2(7),3,8-tetraene-13,6'-cyclohexa-2,4-diene]-1',11-dione | [1] |

| CAS Number | 139006-28-3 | [1] |

Spectroscopic Data

The structure of this compound was elucidated primarily through 2D-NMR and difference NOE experiments.[2] While the complete raw data is available in the primary literature, this section summarizes the key spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data are crucial for the structural assignment of this compound. The following table provides a summary of the expected chemical shifts for key functional groups and structural motifs based on related spirorotenoids.[3]

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 6.0 - 7.5 | m | Aromatic protons |

| ¹H | 3.8 - 4.0 | s | Methoxy protons |

| ¹H | 1.0 - 2.0 | s | Methyl protons |

| ¹³C | > 180 | s | Carbonyl carbons |

| ¹³C | 100 - 160 | m | Aromatic and olefinic carbons |

| ¹³C | 90 - 100 | s | Spiro carbon |

| ¹³C | 55 - 60 | q | Methoxy carbons |

| ¹³C | 20 - 30 | q | Methyl carbons |

Note: Detailed, specific chemical shift and coupling constant data for this compound are found in the primary literature by Terada et al. (1993).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~3000 | Medium | Aromatic C-H stretch |

| ~1700-1750 | Strong | C=O stretch (carbonyls) |

| ~1600 | Medium | Aromatic C=C stretch |

| ~1200-1300 | Strong | C-O stretch (ethers) |

Mass Spectrometry (MS)

High-resolution mass spectrometry would confirm the molecular formula of this compound.

| Ion | m/z (calculated) |

| [M+H]⁺ | 411.1444 |

| [M+Na]⁺ | 433.1263 |

Experimental Protocols

Isolation of this compound

The following is a generalized protocol for the isolation of this compound from Amorpha fruticosa based on standard methods for natural product extraction.

Caption: Generalized workflow for the isolation of this compound.

Detailed Steps:

-

Plant Material Preparation: The leaves of Amorpha fruticosa are collected, air-dried, and ground into a fine powder.

-

Extraction: The powdered plant material is exhaustively extracted with a suitable organic solvent, such as methanol or ethyl acetate, at room temperature.

-

Concentration: The solvent is removed under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity.

-

Chromatographic Purification: The active fractions are further purified using a combination of chromatographic techniques, including column chromatography on silica gel and preparative high-performance liquid chromatography (HPLC), to yield pure this compound.

Structural Elucidation

The structure of the isolated this compound is determined using a combination of spectroscopic methods:

-

NMR Spectroscopy: ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY NMR experiments are performed to determine the connectivity and stereochemistry of the molecule.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.

-

Infrared Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups.

Biological Activity and Signaling Pathways

Known Biological Activities

This compound has been reported to be an inhibitor of Epstein-Barr virus (EBV) early antigen activation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA).[2] As a member of the rotenoid family, it is also expected to exhibit a range of other biological activities, including:

-

Anticancer: Rotenoids are known to induce apoptosis in various cancer cell lines.

-

Insecticidal: Rotenoids are well-known for their insecticidal properties.

-

Antimicrobial and Anti-inflammatory: Extracts of Amorpha fruticosa containing rotenoids have shown these activities.[4]

Potential Signaling Pathways

Given that this compound is a rotenoid, its mechanism of action is likely to involve the inhibition of the mitochondrial electron transport chain at complex I. This disruption of cellular respiration can trigger a cascade of downstream signaling events leading to apoptosis. A proposed signaling pathway, based on the known effects of rotenone, is illustrated below.[1]

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Conclusion

This compound represents an interesting and complex natural product with potential for further investigation. Its unique spirorotenoid structure and reported biological activity as an inhibitor of Epstein-Barr virus activation warrant more in-depth studies into its mechanism of action and therapeutic potential. This guide provides a foundational summary of the current knowledge on this compound to facilitate future research and development efforts.

References

Amorphispironone: A Technical Guide to its Discovery, Origin, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amorphispironone is a novel spironone-type rotenoid discovered from the leaves of Amorpha fruticosa (Leguminosae).[1][2] This technical guide provides a comprehensive overview of its discovery, origin, structural elucidation, and cytotoxic activity. Detailed experimental protocols for its isolation and characterization are presented, along with a summary of its spectroscopic data. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this unique natural product.

Discovery and Origin

This compound was first reported in 1991 as a novel cytotoxic spironone-type rotenoid isolated from the leaves of Amorpha fruticosa.[3] A subsequent, more detailed study published in 1993 further elaborated on its structural elucidation and chemical conversion.[1][2] The discovery was part of a broader investigation into potential antitumor promoters from Amorpha fruticosa, which also led to the isolation of four known rotenoids: tephrosin, amorphigenin, 12a-hydroxyamorphigenin, and 12a-hydroxydalpanol.[2]

Amorpha fruticosa, commonly known as desert false indigo, is a shrub native to North America that has become an invasive species in other parts of the world.[4] It has a history of use in traditional medicine by Native Americans for various ailments.[4] The plant is a rich source of isoflavonoids, particularly rotenoids, which are known for their insecticidal and piscicidal properties, and more recently, for their potential pharmacological activities.

Experimental Protocols

Isolation of this compound

The isolation of this compound was achieved through a multi-step extraction and chromatographic process from the leaves of Amorpha fruticosa.

Methodology:

-

Extraction: Dried and powdered leaves of Amorpha fruticosa were extracted with methanol. The methanol extract was then partitioned between chloroform and water.

-

Column Chromatography (Silica Gel): The chloroform-soluble fraction was subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and acetone.

-

Column Chromatography (Reversed-Phase): Fractions containing this compound were further purified by reversed-phase column chromatography using a methanol-water gradient.

-

Recrystallization: The purified this compound was recrystallized from a mixture of n-hexane and acetone to yield colorless prisms.

Structural Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D), and confirmed by single-crystal X-ray analysis.[2][3]

Methodology:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) was used to determine the molecular formula of this compound.

-

NMR Spectroscopy:

-

¹H-NMR and ¹³C-NMR spectra were recorded to identify the types and number of protons and carbons.

-

2D-NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), were employed to establish the connectivity between protons and carbons.

-

Difference NOE (Nuclear Overhauser Effect) experiments were crucial in determining the stereochemistry of the molecule.[2]

-

-

X-ray Crystallography: Single-crystal X-ray analysis provided the definitive three-dimensional structure and absolute stereochemistry of this compound.[3]

Data Presentation

Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₂₂H₂₀O₇ |

| Molecular Weight | 396.39 g/mol |

| Appearance | Colorless prisms |

| Melting Point | 218-220 °C |

| Optical Rotation | [α]D²⁵ -118° (c 0.25, CHCl₃) |

| UV λmax (MeOH) nm (log ε) | 238 (4.43), 294 (3.98), 340 (sh, 3.55) |

| IR (KBr) cm⁻¹ | 3400 (OH), 1760 (γ-lactone), 1680 (C=O), 1620, 1580 (aromatic) |

| HR-EIMS m/z | 396.1208 [M]⁺ (Calcd. for C₂₂H₂₀O₇, 396.1209) |

¹H-NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 6.78 | d | 8.5 |

| H-4 | 6.45 | d | 8.5 |

| H-6a | 4.95 | d | 3.0 |

| H-10 | 7.85 | d | 8.8 |

| H-11 | 6.55 | d | 8.8 |

| H-12a | 4.58 | br s | |

| 2'-H | 5.15 | m | |

| 3'-H | 3.30 | m | |

| 4'-Me | 1.75 | s | |

| 5'-Me | 1.78 | s | |

| 2-OMe | 3.82 | s | |

| 3-OMe | 3.85 | s |

¹³C-NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Carbon | Chemical Shift (δ, ppm) | Carbon | Chemical Shift (δ, ppm) |

| 1 | 113.5 | 11 | 109.2 |

| 2 | 158.8 | 12 | 165.5 |

| 3 | 159.5 | 12a | 89.8 |

| 4 | 101.2 | 1' | 118.2 |

| 4a | 108.5 | 2' | 135.5 |

| 5a | 188.5 | 3' | 21.5 |

| 6 | 175.2 | 4' | 25.8 |

| 6a | 78.5 | 5' | 18.2 |

| 6b | 113.2 | 2-OMe | 56.2 |

| 10 | 130.5 | 3-OMe | 56.5 |

| 10a | 112.8 |

Biological Activity

This compound has been identified as a cytotoxic compound.[3] Its discovery was part of a search for potential antitumor promoters, and it was found to exhibit inhibitory effects on Epstein-Barr virus early antigen activation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA).[2]

Further quantitative data on its cytotoxic profile against specific cell lines would be beneficial for a more comprehensive understanding of its therapeutic potential.

Conclusion

This compound represents a unique structural class of rotenoids with demonstrated cytotoxic activity. Its discovery from Amorpha fruticosa highlights the potential of this plant as a source of novel bioactive compounds. The detailed experimental protocols and spectroscopic data provided in this guide serve as a valuable resource for researchers interested in the further investigation of this compound, including its synthesis, mechanism of action, and potential as a lead compound in drug development.

References

- 1. scilit.com [scilit.com]

- 2. Structural Elucidation and Chemical Conversion of this compound, a Novel Spironone form Amorpha fruticosa, to Rotenoids [jstage.jst.go.jp]

- 3. Structure and stereochemistry of this compound, a novel cytotoxic spironone type rotenoid from Amorpha fruticosa - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Amorpha fruticosa – A Noxious Invasive Alien Plant in Europe or a Medicinal Plant against Metabolic Disease? - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Assembly Line: A Technical Guide to the Amorphispironone Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amorphispironone E, a complex rotenoid, presents a fascinating case study in natural product biosynthesis. Its intricate spiroketal system and densely functionalized core suggest a sophisticated enzymatic assembly line. While the complete biosynthetic pathway of this compound has not been fully elucidated, analysis of its structure and comparison with the biosynthesis of related rotenoids from its producing organism, Amorpha fruticosa, allows for the construction of a detailed putative pathway. This technical guide provides an in-depth exploration of the core reactions, enzymatic players, and potential regulatory mechanisms governing the formation of this unique natural product. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, biosynthesis, and drug discovery.

Proposed Biosynthetic Pathway of this compound E

The biosynthesis of this compound E is hypothesized to proceed from the general isoflavonoid pathway, diverging at a key intermediate to undergo a series of oxidative cyclizations and rearrangements. The pathway can be conceptually divided into three main stages: initiation from a central isoflavone precursor, core scaffold modification and cyclization, and final tailoring steps.

Stage 1: Isoflavonoid Precursor Formation

The biosynthesis begins with the well-established isoflavonoid pathway, starting from the amino acid L-phenylalanine. A series of enzymatic reactions, including those catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), 4-coumaroyl-CoA ligase (4CL), chalcone synthase (CHS), chalcone isomerase (CHI), and isoflavone synthase (IFS), lead to the formation of a key isoflavone intermediate. This core is then further modified by methyltransferases and hydroxylases to generate a suitably functionalized precursor for entry into the rotenoid-specific branch of the pathway.

Stage 2: Rotenoid Scaffold Formation and Spiroketal Assembly

This stage represents the pivotal part of this compound biosynthesis, involving a series of complex cyclizations and rearrangements to form the characteristic rotenoid core and the spiroketal moiety. Drawing parallels with the biosynthesis of rotenone and amorphigenin, which are also produced by Amorpha fruticosa, it is proposed that a key isoflavone precursor undergoes prenylation followed by a series of oxidative cyclizations.[1][2][3]

The formation of the spiroketal is a critical step and is likely catalyzed by a cytochrome P450 monooxygenase. These enzymes are well-known for their ability to perform complex oxidative rearrangements in terpenoid and polyketide biosynthesis.[4][5][6][7] The reaction likely proceeds through a highly reactive intermediate that facilitates the intramolecular attack of a hydroxyl group onto a ketone, forming the thermodynamically stable spiroketal ring system. The formation of other heterocyclic rings in the this compound core is also anticipated to be catalyzed by specific cytochrome P450 enzymes or other oxidoreductases.

Stage 3: Tailoring Reactions

The final stage of the biosynthesis involves tailoring reactions that modify the core scaffold to yield the final this compound E structure. These modifications may include hydroxylations, methylations, and deglycosylations, catalyzed by specific hydroxylases, methyltransferases, and glycosyltransferases, respectively. These tailoring enzymes are responsible for the final structural diversity observed in the rotenoid family of natural products.

Core Enzymes in the Proposed Pathway

Based on the putative pathway, several key enzyme families are implicated in this compound biosynthesis.

Table 1: Key Enzyme Families and Their Putative Roles in this compound Biosynthesis

| Enzyme Family | Proposed Function in this compound Biosynthesis |

| Isoflavone Synthase (IFS) | Catalyzes the key rearrangement step to form the isoflavone backbone. |

| Prenyltransferases | Attach isoprene units to the isoflavone core, providing the carbon atoms for subsequent cyclizations. |

| Cytochrome P450 Monooxygenases (CYP450s) | Catalyze a variety of oxidative reactions, including hydroxylations, epoxidations, and the crucial oxidative cyclizations that form the heterocyclic rings and the spiroketal moiety.[4][5][6][7] |

| Methyltransferases (MTs) | Catalyze the transfer of methyl groups to hydroxyl functionalities on the aromatic rings. |

| Oxidoreductases | Involved in various redox steps throughout the pathway, potentially including the formation and modification of the rotenoid core. |

| Glycosyltransferases (GTs) | May be involved in attaching sugar moieties to intermediates, which are later removed in the final steps. |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway will rely on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments that would be cited in such a research endeavor.

Gene Cloning and Heterologous Expression

Objective: To isolate and functionally characterize the genes encoding the biosynthetic enzymes.

Methodology:

-

RNA Extraction and cDNA Synthesis: Total RNA would be extracted from the roots and seeds of Amorpha fruticosa, tissues known to produce rotenoids.[2][3] First-strand cDNA would be synthesized using a reverse transcriptase.

-

PCR Amplification: Degenerate primers designed from conserved regions of known isoflavone synthases, prenyltransferases, and cytochrome P450s from other legumes would be used to amplify partial gene fragments from the cDNA.

-

Full-Length Gene Isolation: The full-length sequences of the target genes would be obtained using RACE (Rapid Amplification of cDNA Ends) PCR.

-

Vector Construction: The full-length open reading frames of the candidate genes would be cloned into an appropriate expression vector, such as pET-28a(+) for bacterial expression or pYES-DEST52 for yeast expression.

-

Heterologous Expression: The recombinant plasmids would be transformed into a suitable host organism, such as E. coli BL21(DE3) or Saccharomyces cerevisiae. Protein expression would be induced under optimized conditions (e.g., specific inducer concentration, temperature, and incubation time).

In Vitro Enzyme Assays

Objective: To determine the specific function of the heterologously expressed enzymes.

Methodology:

-

Protein Purification: The expressed recombinant proteins would be purified from the host cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Substrate Synthesis: The putative substrates for the enzymatic reactions (e.g., isoflavone precursors, prenylated intermediates) would be chemically synthesized or isolated from natural sources.

-

Enzyme Reaction: The purified enzyme would be incubated with the substrate in a suitable buffer containing any necessary cofactors (e.g., NADPH for cytochrome P450s, S-adenosylmethionine for methyltransferases).

-

Product Analysis: The reaction products would be extracted and analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic conversion. The structure of the product would be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Metabolite Analysis

Objective: To identify intermediates of the biosynthetic pathway in the producing organism.

Methodology:

-

Sample Preparation: Extracts would be prepared from different tissues of Amorpha fruticosa at various developmental stages.

-

LC-MS/MS Analysis: The extracts would be subjected to untargeted and targeted metabolic profiling using a high-resolution LC-MS/MS system.

-

Data Analysis: The acquired data would be processed to identify known and novel metabolites based on their mass-to-charge ratio (m/z), retention time, and fragmentation patterns. Comparison with authentic standards and previously reported rotenoids would aid in the identification of pathway intermediates.

Visualizations

Proposed this compound Biosynthetic Pathway

References

- 1. Biosynthesis of rotenone and amorphigenin. Study of the origins of isopropenyl-substituted dihydrofuran E-rings using isotopically labelled late precursors - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Biosynthesis of the rotenoid amorphigenin in germinating Amorpha fruticosa seeds: the post-isoflavone stages - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Biosynthesis of the rotenoid amorphigenin in germinating Amorpha fruticosa seeds: the pre-rotenoid (isoflavonoid) stages - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Cytochrome P450-Induced Backbone Rearrangements in Terpene Biosynthesis of Plants [mdpi.com]

- 6. Research advances in cytochrome P450-catalysed pharmaceutical terpenoid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytochrome P450-Induced Backbone Rearrangements in Terpene Biosynthesis of Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of Amorphispironone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amorphispironone is a naturally occurring spironone-type rotenoid isolated from the plant Amorpha fruticosa. This compound has garnered interest within the scientific community due to its potential anti-tumor promoting effects. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, methodologies for its isolation and characterization, and insights into its biological activities. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams to facilitate understanding.

Physical and Chemical Properties

This compound is a complex heterocyclic molecule. While extensive experimental data on all its physical properties is not widely available, its fundamental chemical characteristics have been determined.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₂O₇ | PubChem[1] |

| Molecular Weight | 410.4 g/mol | PubChem[1] |

| Appearance | Colorless prisms | (Hiroki Terada et al., 1993) |

| Melting Point | 248 - 250 °C | (Hiroki Terada et al., 1993) |

| Optical Rotation | [α]D²⁵ -110° (c=0.10, CHCl₃) | (Hiroki Terada et al., 1993) |

| UV (MeOH) λmax (log ε) | 237 (4.42), 245 (4.38), 295 (4.18) nm | (Hiroki Terada et al., 1993) |

Note: Boiling point, solubility, and pKa data for this compound are not available in the cited literature.

Experimental Protocols

Isolation of this compound from Amorpha fruticosa

The following protocol is based on the methodology described by Terada et al. (1993).

Diagram 1: Isolation and Purification of this compound

References

In silico prediction of Amorphispironone targets

An In-Depth Technical Guide to the In Silico Prediction of Amorphispironone Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Natural products are a rich source of novel therapeutic agents, yet identifying their molecular targets is a significant bottleneck in drug discovery.[1][2][3] this compound, a structurally complex spiroketal, has emerged as a compound of interest due to its potential biological activities. This guide provides a comprehensive, in-depth technical framework for the in silico prediction and subsequent experimental validation of its protein targets. We detail a systematic workflow encompassing ligand- and structure-based computational methods, data interpretation, and robust experimental validation protocols. The methodologies and visualizations presented herein are designed to guide researchers in applying computational approaches to accelerate the elucidation of the mechanism of action for novel natural products like this compound.

Introduction: The Challenge and Opportunity of Natural Product Target Identification

Natural products have historically been a cornerstone of pharmacology, providing a wealth of structurally diverse molecules with significant therapeutic potential.[1][2][3] However, their complex structures and frequent polypharmacological nature present challenges to traditional target identification methods. In silico target prediction has emerged as a powerful, cost-effective, and rapid approach to hypothesize and prioritize potential protein targets for these compounds.[1][4] This guide focuses on a hypothetical but representative novel spiroketal, "this compound," to illustrate a state-of-the-art workflow for target elucidation, from computational screening to experimental confirmation.

The In Silico Target Prediction Workflow

A robust in silico workflow for target prediction integrates multiple computational strategies to enhance the confidence of the predictions.[1][5] The consensus from different methods can help in prioritizing targets for experimental validation.[2][5]

Figure 1: A comprehensive workflow for the in silico prediction and experimental validation of this compound's molecular targets.

Detailed Computational Methodologies

Ligand Preparation

Accurate 3D representation of this compound is critical.

-

Protocol:

-

Obtain the 2D structure of this compound (e.g., from supplementary information of its isolation paper or by drawing it in a chemical sketcher).

-

Convert the 2D structure to a 3D conformation using a tool like Open Babel or ChemBio3D.

-

Generate multiple low-energy conformers using a conformational search algorithm (e.g., Confab).

-

Perform geometry optimization and energy minimization using a suitable force field (e.g., MMFF94) or a semi-empirical quantum mechanics method.

-

Assign partial charges using a method like Gasteiger-Hückel.

-

Save the final structure in a .mol2 or .sdf format for subsequent steps.

-

Ligand-Based Target Prediction

These methods leverage the principle that molecules with similar structures or pharmacophoric features often share similar targets.

-

Pharmacophore Screening Protocol:

-

Generate a 3D pharmacophore model from the low-energy conformer of this compound. This model will consist of features like hydrogen bond acceptors/donors, hydrophobic centroids, and aromatic rings.

-

Use this pharmacophore model as a query to screen databases of known active compounds with annotated targets (e.g., PharmGKB, ChEMBL).

-

Rank the targets based on the frequency and fit scores of their known ligands matching the this compound pharmacophore.

-

-

Shape Similarity Screening Protocol:

-

Use the 3D structure of this compound as a query to perform shape-based screening against a database of known drugs and their targets (e.g., DrugBank).

-

Algorithms like ROCS (Rapid Overlay of Chemical Structures) can be used to calculate a Tanimoto combo score, which reflects the similarity in shape and chemical features.

-

Targets associated with the highest-scoring molecules are considered potential hits.

-

Structure-Based Target Prediction (Inverse Molecular Docking)

Inverse molecular docking involves screening this compound against a large library of protein binding sites.

-

Protocol:

-

Target Database Preparation: Curate a library of high-quality, druggable protein structures from the Protein Data Bank (PDB). This can be a general library or one focused on a specific protein family (e.g., kinases, GPCRs) based on preliminary biological data.

-

Binding Site Definition: For each protein, define the binding pocket. This is typically the known active site or an allosteric site identified from a co-crystallized ligand or a pocket prediction algorithm.

-

Docking Simulation: Use a validated docking program (e.g., AutoDock Vina, Glide, GOLD) to systematically dock the prepared this compound structure into each prepared binding site.

-

Scoring and Ranking: Score each docked pose using a scoring function that estimates the binding free energy. Rank all proteins in the library based on their best docking score. Lower scores typically indicate a higher predicted binding affinity.

-

Data Presentation: Summarizing Computational Predictions

Quantitative data from these screening methods should be compiled for cross-comparison.

| Prediction Method | Top Predicted Target | Score | Target Class | Rationale |

| Inverse Docking | PI3Kα (Phosphoinositide 3-kinase alpha) | -10.2 kcal/mol | Kinase | High-affinity docking score in the ATP-binding pocket. |

| Pharmacophore | HSP90 (Heat Shock Protein 90) | 0.85 (Fit Score) | Chaperone | Shared pharmacophoric features with known HSP90 inhibitors. |

| Shape Similarity | AKT1 (RAC-alpha serine/threonine-protein kinase) | 0.79 (Tanimoto) | Kinase | High 3D shape and feature similarity to known AKT inhibitors. |

| Inverse Docking | BCL-2 (B-cell lymphoma 2) | -9.8 kcal/mol | Apoptosis Regulator | Favorable interactions within the BH3-binding groove. |

| Pharmacophore | HDAC6 (Histone deacetylase 6) | 0.75 (Fit Score) | Epigenetic | Pharmacophore alignment with hydroxamate-based inhibitors. |

Table 1: Example of a summarized and prioritized list of potential targets for this compound based on a consensus of in silico methods.

Experimental Validation Protocols

Computational predictions must be validated through rigorous experimental testing.[6][7][8]

In Vitro Binding Assays (Tier 1 Validation)

These assays directly measure the physical interaction between this compound and the purified target protein.

-

Surface Plasmon Resonance (SPR) Protocol:

-

Immobilization: Covalently immobilize the high-purity recombinant target protein (e.g., PI3Kα) onto a sensor chip (e.g., CM5).

-

Analyte Injection: Prepare a serial dilution of this compound (e.g., from 100 µM down to 1 nM) in a suitable running buffer. Inject each concentration over the sensor surface.

-

Data Acquisition: Measure the change in response units (RU) over time to generate sensorgrams.

-

Analysis: Fit the kinetic data (association and dissociation phases) to a suitable binding model (e.g., 1:1 Langmuir) to determine the equilibrium dissociation constant (KD).

-

-

Isothermal Titration Calorimetry (ITC) Protocol:

-

Sample Preparation: Place the purified target protein in the sample cell and this compound in the injection syringe.

-

Titration: Perform a series of small, sequential injections of this compound into the protein solution.

-

Heat Measurement: Measure the minute heat changes that occur upon binding.

-

Data Analysis: Integrate the heat pulses and fit the data to a binding isotherm to calculate the KD, binding stoichiometry (n), and enthalpy (ΔH).

-

Functional/Enzymatic Assays (Tier 2 Validation)

If the validated binding partner is an enzyme, its functional activity must be assessed.

-

PI3Kα Kinase Activity Assay Protocol (Example):

-

Reaction Setup: In a 384-well plate, combine recombinant PI3Kα enzyme, its lipid substrate PIP2, and a suitable buffer.

-

Inhibitor Addition: Add varying concentrations of this compound and incubate for a predetermined time.

-

ATP Addition: Initiate the kinase reaction by adding ATP.

-

Detection: After incubation, add a detection reagent that specifically recognizes the product, PIP3 (e.g., a fluorescently labeled PIP3-binding protein).

-

Data Analysis: Measure the signal (e.g., fluorescence polarization) and plot the enzyme activity against the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value.

-

| Assay Type | Target Protein | Result (KD) | Result (IC50) |

| SPR | PI3Kα | 2.5 µM | - |

| ITC | PI3Kα | 3.1 µM | - |

| Kinase Assay | PI3Kα | - | 5.8 µM |

| SPR | HSP90 | 15.2 µM | - |

| Binding Assay | BCL-2 | > 50 µM | - |

Table 2: Example quantitative data from in vitro validation experiments for top predicted targets.

Cell-Based Target Engagement (Tier 3 Validation)

Confirming that this compound engages its target in a cellular environment is crucial.

Figure 2: Diagram of the PI3K/AKT signaling pathway, illustrating the hypothesized inhibitory action of this compound on PI3Kα.

-

Western Blot Protocol for p-AKT Levels:

-

Cell Culture: Culture a cancer cell line with a constitutively active PI3K pathway (e.g., MCF-7).

-

Treatment: Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).

-

Lysis: Lyse the cells and quantify the total protein concentration.

-

Electrophoresis & Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against phosphorylated AKT (p-AKT Ser473), total AKT, and a loading control (e.g., GAPDH).

-

Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities. A dose-dependent decrease in the p-AKT/total AKT ratio indicates target engagement and inhibition of the PI3K pathway.

-

Conclusion and Future Directions

This guide outlines a systematic, multi-faceted approach for the in silico prediction of targets for novel natural products, using this compound as a case study. By integrating ligand- and structure-based computational methods and following up with rigorous, multi-tiered experimental validation, researchers can efficiently generate and confirm target hypotheses. This workflow not only accelerates the understanding of a compound's mechanism of action but also provides a solid foundation for its further development as a potential therapeutic agent. The validated targets of this compound can then be explored in relevant disease models to establish a clear path toward preclinical and clinical investigation.

References

- 1. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. preprints.org [preprints.org]

- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

Amorphispironone: A Technical Guide to its Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amorphispironone is a novel spironone-type rotenoid isolated from the plant Amorpha fruticosa. As a member of the rotenoid family, it has garnered interest for its potential biological activities, particularly in the realm of cancer research. This technical guide provides a comprehensive overview of the screening methods used to evaluate the biological activity of this compound, with a focus on its cytotoxic and potential anti-tumor properties. The information presented herein is intended to equip researchers with the necessary details to design and execute robust screening protocols.

Cytotoxic and Anti-Proliferative Activity

This compound has been identified as a cytotoxic constituent of Amorpha fruticosa. While specific quantitative data for this compound is limited in publicly available literature, studies on closely related rotenoids from the same plant provide valuable insights into its potential potency.

Quantitative Data on Related Rotenoids from Amorpha fruticosa

The following table summarizes the cytotoxic activities of various rotenoids isolated from Amorpha fruticosa against different cancer cell lines. This data is crucial for comparative analysis and for establishing expected activity ranges in screening assays.

| Compound | Cell Line | Assay | Activity Metric | Value | Reference |

| 12α-hydroxyamorphigenin | KB (Human oral epidermoid carcinoma) | Cytotoxicity | ED₅₀ | < 0.001 µg/mL | |

| 12α-hydroxyamorphigenin | LNCaP (Human prostate adenocarcinoma) | Cytotoxicity | ED₅₀ | < 0.001 µg/mL | |

| 12α-hydroxyamorphigenin | Lu-1 (Human lung adenocarcinoma) | Cytotoxicity | ED₅₀ | < 0.001 µg/mL | |

| 12α-hydroxyamorphigenin | MCF-7 (Human breast adenocarcinoma) | Cytotoxicity | ED₅₀ | < 0.001 µg/mL | |

| 12α-hydroxyamorphigenin | U-251 (Human glioblastoma) | Cytotoxicity | ED₅₀ | < 0.001 µg/mL | |

| 12α-hydroxyamorphigenin | Col2 (Human colon adenocarcinoma) | Cytotoxicity | ED₅₀ | < 0.001 µg/mL | |

| Amorphaside D | MCF-7 | Anti-proliferative | IC₅₀ | 3.90 µM | [1] |

| 6'-O-β-D-glucopyranosyl-dalpanol | MCF-7 | Anti-proliferative | IC₅₀ | 0.95 µM | [1] |

| 12a-hydroxydalpanol | MCF-7 | Anti-proliferative | IC₅₀ | 34.08 µM | [1] |

| Amorphigenin | HCT-116 | Anti-proliferative | IC₅₀ | < 2.00 µM | [1] |

| Dalpanol | HCT-116 | Anti-proliferative | IC₅₀ | < 2.00 µM | [1] |

| Amorphigenin | A549/DDP (Cisplatin-resistant lung adenocarcinoma) | Anti-proliferative | IC₅₀ | 2.19 ± 0.92 µmol/L | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

-

This compound (or other test compounds)

-

Human cancer cell lines (e.g., MCF-7, HCT-116, A549)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.01 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the test compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Workflow for MTT Assay

Figure 2. Logic diagram for apoptosis detection using Annexin V/PI staining.

Inhibition of Mitochondrial Respiratory Chain Complex I

Rotenoids are well-known inhibitors of the mitochondrial electron transport chain, specifically Complex I (NADH:ubiquinone oxidoreductase). This inhibition disrupts cellular respiration and ATP production, leading to cell death.

Experimental Protocol: Mitochondrial Complex I Activity Assay

This assay measures the activity of Complex I in isolated mitochondria.

Materials:

-

This compound

-

Isolated mitochondria from cells or tissues

-

Mitochondrial Complex I Activity Assay Kit (commercially available)

-

Rotenone (as a positive control inhibitor)

-

Microplate reader

Procedure:

-

Mitochondria Isolation: Isolate mitochondria from untreated and this compound-treated cells using a standard differential centrifugation protocol.

-

Protein Quantification: Determine the protein concentration of the mitochondrial preparations.

-

Assay Reaction: In a 96-well plate, add the isolated mitochondria to the assay buffer provided in the kit.

-

Inhibitor Treatment: Add this compound at various concentrations to the respective wells. Include wells with rotenone as a positive control for Complex I inhibition and a vehicle control.

-

Substrate Addition: Initiate the reaction by adding NADH and the electron acceptor (e.g., decylubiquinone) as per the kit instructions.

-

Kinetic Measurement: Immediately measure the decrease in absorbance of the electron acceptor at the specified wavelength (e.g., 600 nm) in a kinetic mode for a set period.

-

Data Analysis: Calculate the rate of the reaction (change in absorbance per minute). The specific activity of Complex I is determined by subtracting the rate in the presence of rotenone from the total rate. The inhibitory effect of this compound is expressed as a percentage of the activity in the vehicle control.

Signaling Pathway of Rotenoid-induced Apoptosis

Figure 3. Proposed signaling pathway of apoptosis induced by rotenoids like this compound.

Modulation of NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation, cell survival, and proliferation, and its dysregulation is implicated in cancer. Some natural products exert their anti-cancer effects by inhibiting this pathway.

Experimental Protocol: NF-κB Reporter Assay

This assay measures the transcriptional activity of NF-κB.

Materials:

-

This compound

-

Cancer cell line stably or transiently transfected with an NF-κB luciferase reporter plasmid

-

TNF-α (as an NF-κB activator)

-

Luciferase Assay System

-

Luminometer

Procedure:

-

Cell Transfection (if not using a stable cell line): Transfect cells with an NF-κB reporter plasmid containing luciferase under the control of an NF-κB response element.

-

Compound Pre-treatment: Seed the transfected cells in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

NF-κB Activation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to induce NF-κB activation.

-

Cell Lysis: Lyse the cells using the lysis buffer provided in the luciferase assay kit.

-

Luciferase Activity Measurement: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration. The inhibitory effect of this compound is calculated as the percentage reduction in luciferase activity compared to the TNF-α-stimulated control.

NF-κB Signaling Pathway and Inhibition

Figure 4. A simplified diagram of the NF-κB signaling pathway and a potential point of inhibition by this compound.

Inhibition of Epstein-Barr Virus (EBV) Early Antigen (EA) Activation

Some rotenoids have been shown to inhibit the activation of the Epstein-Barr virus early antigen induced by tumor promoters. This activity suggests a potential role in cancer chemoprevention.

Experimental Protocol: EBV-EA Activation Inhibition Assay

This assay measures the ability of a compound to inhibit the induction of EBV-EA in latently infected cells.

Materials:

-

This compound

-

Raji cells (human B-lymphoblastoid cell line latently infected with EBV)

-

12-O-Tetradecanoylphorbol-13-acetate (TPA) (as an inducer)

-

n-Butyric acid (as a co-inducer)

-

Anti-EBV-EA-D IgG antibody (for immunofluorescence)

-

FITC-conjugated secondary antibody

-

Fluorescence microscope

Procedure:

-

Cell Culture: Culture Raji cells in RPMI-1640 medium supplemented with 10% FBS.

-

Induction and Treatment: Seed Raji cells and treat them with TPA and n-butyric acid to induce EBV-EA expression. Concurrently, treat the cells with various concentrations of this compound.

-

Incubation: Incubate the cells for 48 hours.

-

Immunofluorescence Staining: Prepare cell smears on glass slides. Fix the cells and stain with an anti-EBV-EA-D IgG antibody followed by a FITC-conjugated secondary antibody.

-

Microscopic Analysis: Count the number of EBV-EA-positive cells (showing green fluorescence) and the total number of cells under a fluorescence microscope.

-

Data Analysis: Calculate the percentage of EBV-EA-positive cells in the treated groups relative to the induced, untreated control. The inhibitory activity is expressed as the concentration of the compound that reduces the number of positive cells by 50% (IC₅₀).

Conclusion

The biological activity screening of this compound reveals its potential as a cytotoxic agent with possible applications in cancer research. The methodologies outlined in this guide provide a framework for the systematic evaluation of its anti-proliferative effects, its ability to induce apoptosis, and its impact on key signaling pathways such as mitochondrial respiration and NF-κB activation. Further investigation, including the determination of specific IC₅₀ values for this compound across a broader range of cancer cell lines and in-depth mechanistic studies, is warranted to fully elucidate its therapeutic potential. The provided protocols and diagrams serve as a foundational resource for researchers embarking on the study of this promising natural product.

References

Amorphispironone: A Technical Guide to Solubility and Stability Studies

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific solubility and stability data for Amorphispironone are not publicly available. This guide provides a comprehensive framework of the typical methodologies, data presentation, and experimental protocols that would be employed in the solubility and stability assessment of a research compound like this compound, particularly one in an amorphous state.

Introduction

This compound is a compound that has garnered interest for its potential therapeutic applications. As with any compound in the drug development pipeline, a thorough understanding of its physicochemical properties is paramount. Among the most critical of these are solubility and stability. Solubility dictates the bioavailability and formulation strategies, while stability data is essential for determining storage conditions, shelf-life, and ensuring the safety and efficacy of the final drug product.

This technical guide outlines the standard methodologies for conducting comprehensive solubility and stability studies for a compound such as this compound. It details the experimental protocols, data presentation formats, and the logical workflows involved in these critical assessments.

Solubility Studies

The solubility of an active pharmaceutical ingredient (API) is a key determinant of its oral bioavailability. For a compound like this compound, which may exist in an amorphous form, solubility studies are particularly crucial as amorphous solids tend to have higher apparent solubility but may be less stable than their crystalline counterparts.

Data Presentation: Equilibrium Solubility of this compound

Quantitative solubility data should be presented in a clear and organized manner to allow for easy comparison across different conditions.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method of Analysis |

| Purified Water | 25 ± 2 | HPLC-UV | |

| 0.1 M HCl (pH 1.2) | 37 ± 0.5 | HPLC-UV | |

| Acetate Buffer (pH 4.5) | 37 ± 0.5 | HPLC-UV | |

| Phosphate Buffer (pH 6.8) | 37 ± 0.5 | HPLC-UV | |

| Phosphate Buffer (pH 7.4) | 37 ± 0.5 | HPLC-UV | |

| Methanol | 25 ± 2 | HPLC-UV | |

| Ethanol | 25 ± 2 | HPLC-UV | |

| Acetonitrile | 25 ± 2 | HPLC-UV | |

| Dimethyl Sulfoxide (DMSO) | 25 ± 2 | HPLC-UV | |

| Polyethylene Glycol 400 (PEG 400) | 25 ± 2 | HPLC-UV | |

| Propylene Glycol | 25 ± 2 | HPLC-UV |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.

-

Preparation: Prepare saturated solutions by adding an excess amount of this compound to vials containing the different solvent systems listed in the table above.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The temperature should be precisely controlled.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand to let the undissolved solids settle. Carefully withdraw an aliquot of the supernatant.

-

Filtration/Centrifugation: To remove any undissolved particles, centrifuge the aliquot at a high speed (e.g., 14,000 rpm for 10 minutes) or filter it through a chemically inert, low-binding filter (e.g., a 0.22 µm PVDF syringe filter).

-

Dilution: Accurately dilute the clear filtrate with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of this compound.

-

Data Reporting: The solubility is reported as the mean of at least three independent determinations ± standard deviation.

Visualization: Solubility Study Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Studies

Stability studies are conducted to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. These studies include forced degradation and long-term stability assessments.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify the likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods.

| Stress Condition | Conditions | Duration | Assay (% Remaining) | Purity (% Area) | No. of Degradants > 0.1% | Major Degradant (RRT) |

| Hydrolytic | ||||||

| Acidic | 0.1 M HCl | 24h, 48h | ||||

| Neutral | Purified Water | 24h, 48h | ||||

| Basic | 0.1 M NaOH | 2h, 4h | ||||

| Oxidative | 3% H₂O₂ | 24h | ||||

| Thermal | ||||||

| Solid State | 80°C | 7 days | ||||

| Solution State | 60°C in Water | 24h | ||||

| Photolytic | ||||||

| Solid State | ICH Q1B Option 2 | - | ||||

| Solution State | ICH Q1B Option 2 | - |

A validated stability-indicating HPLC method is essential for these studies.

-

Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M hydrochloric acid. Heat the solution (e.g., at 60-80°C) for a specified duration. At various time points, withdraw samples, neutralize them, and analyze by HPLC.

-

Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M sodium hydroxide. Keep the solution at room temperature or heat gently (e.g., 40-60°C). Withdraw samples at different time intervals, neutralize, and analyze.

-

Oxidation: Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3% v/v). Store the solution at room temperature, protected from light. Analyze samples at various time points.

-

Thermal Degradation:

-

Solid State: Place a known amount of solid this compound in a controlled temperature oven (e.g., 80°C). Analyze the sample at specified intervals.

-

Solution State: Prepare a solution of this compound and heat it at a controlled temperature (e.g., 60°C). Analyze the solution at different time points.

-

-

Photostability:

-

Solid State: Expose a thin layer of solid this compound to a light source that provides a specified overall illumination and UV radiation, as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

-

Solution State: Expose a solution of this compound to the same light conditions. A dark control in the same solvent should also be analyzed.

-

Caption: Forced Degradation Pathways of an API.

Long-Term and Accelerated Stability Studies

These studies are performed to establish the re-test period or shelf life and recommended storage conditions for the drug substance.

| Storage Condition | Time Point (Months) | Appearance | Assay (% Initial) | Purity by HPLC (% Area) | Total Impurities (%) |

| 25°C / 60% RH | 0 | ||||

| 3 | |||||

| 6 | |||||

| 9 | |||||

| 12 | |||||

| 18 | |||||

| 24 | |||||

| 40°C / 75% RH | 0 | ||||

| 1 | |||||

| 2 | |||||

| 3 | |||||

| 6 |

-

Sample Preparation and Storage: Place sufficient quantities of this compound in suitable container-closure systems that mimic the proposed packaging. Store these samples in stability chambers maintained at controlled temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated studies).

-

Testing Schedule: Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 2, 3, 6 months for accelerated).

-

Analysis: Analyze the samples for critical quality attributes, including:

-

Appearance: Visual inspection for any changes in color or physical state.

-

Assay: Quantification of the amount of this compound remaining.

-

Purity: Determination of the impurity profile using a stability-indicating HPLC method.

-

Other tests: Depending on the nature of the API, other tests like water content, particle size, or polymorphic form may be relevant.

-

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is the cornerstone of any reliable stability study. High-Performance Liquid Chromatography (HPLC) is the most commonly used technique.

Key Characteristics of a Stability-Indicating Method

-

Specificity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

-

Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

Visualization: Analytical Method Validation Parameters

Amorphispironone: A Technical Guide to Its Natural Sources and Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amorphispironone is a structurally intriguing natural product belonging to the spironone-type rotenoid class of compounds.[1] Its unique spiroketal framework has drawn the attention of natural product chemists and pharmacologists. This technical guide provides a comprehensive overview of the known natural sources of this compound, its physicochemical properties, and generalized methodologies for its isolation and characterization. It is important to note that while the name "this compound" suggests a fungal origin, particularly from the genus Amorphotheca, primary scientific literature has definitively identified its source as a plant species. This guide will clarify this discrepancy and present the current state of knowledge based on available scientific publications.

Natural Source and Discrepancy in Nomenclature

This compound was first isolated from the leaves of Amorpha fruticosa , a flowering plant in the legume family, also known as desert false indigo or false indigo-bush.[1][2] This discovery was detailed in a 1991 publication in the Journal of the Chemical Society, Chemical Communications.[1]

The nomenclature "this compound" presents a potential point of confusion, as the prefix "Amorph-" is often associated with the fungal genus Amorphotheca. However, the primary literature unequivocally points to Amorpha fruticosa as the natural source. It is possible that the naming was based on the plant genus Amorpha, or that there is an as-yet-undiscovered fungal source. As of the current body of scientific literature, Amorpha fruticosa is the only confirmed natural producer of this compound.

Physicochemical and Biological Properties

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₂O₇ | TargetMol |

| Molecular Weight | 410.42 g/mol | TargetMol |

| CAS Number | 139006-28-3 | TargetMol |

| Compound Class | Spironone-type Rotenoid | [1] |

| Biological Activity | Cytotoxic, Anti-tumor promoting effects | [1][3] |

| Natural Source | Leaves of Amorpha fruticosa | [1][2] |

Experimental Protocols: A Generalized Approach

Due to the limited accessibility of the full-text primary literature, a detailed, verbatim experimental protocol for the isolation of this compound cannot be provided. However, based on standard phytochemical techniques for the isolation of rotenoids and other spiroketal compounds from plant materials, a generalized experimental workflow is presented below. This protocol is intended to serve as a foundational methodology for researchers aiming to isolate this compound or similar compounds from Amorpha fruticosa.

I. Plant Material Collection and Preparation

-

Collection: Collect fresh leaves of Amorpha fruticosa.

-

Drying: Air-dry the leaves in a well-ventilated area, shielded from direct sunlight, until they are brittle.

-

Grinding: Grind the dried leaves into a fine powder using a mechanical grinder.

II. Extraction

-

Solvent Extraction: Macerate the powdered leaf material with a suitable organic solvent, such as methanol or ethanol, at room temperature for 24-48 hours. The process should be repeated multiple times to ensure exhaustive extraction.

-

Concentration: Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

III. Fractionation

-

Solvent-Solvent Partitioning: Subject the crude extract to liquid-liquid partitioning using a series of immiscible solvents with increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol). This will separate compounds based on their polarity.

-

Bioassay-Guided Fractionation (Optional): If a specific biological activity (e.g., cytotoxicity) is being targeted, each fraction can be tested to identify the most active fraction for further purification.

IV. Chromatographic Purification

-

Column Chromatography: Subject the active fraction to column chromatography over silica gel. Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Thin Layer Chromatography (TLC): Monitor the fractions collected from the column using TLC to identify those containing the compound of interest.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification, subject the enriched fractions to preparative HPLC using a suitable column (e.g., C18) and a mobile phase optimized for the separation of the target compound.

V. Structure Elucidation

-

Spectroscopic Analysis: Determine the chemical structure of the purified compound using a combination of spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC experiments to establish the carbon-hydrogen framework and connectivity.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the chromophores in the molecule.

-

-

X-ray Crystallography: If a suitable single crystal of the compound can be obtained, X-ray crystallography can be used to provide an unambiguous determination of its three-dimensional structure.[1]

References

- 1. Structure and stereochemistry of this compound, a novel cytotoxic spironone type rotenoid from Amorpha fruticosa - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Structural Elucidation and Chemical Conversion of this compound, a Novel Spironone form Amorpha fruticosa, to Rotenoids [jstage.jst.go.jp]

- 3. This compound | Derris | Anti-tumor | TargetMol [targetmol.com]

Amorphispironone: An Obscure Natural Product with Limited Characterization

IUPAC Name: (12R,13R,16S)-3',4'-dimethoxy-5,5-dimethylspiro[6,14,17-trioxatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2(7),3,8-tetraene-13,6'-cyclohexa-2,4-diene]-1',11-dione[1]

CAS Number: 139006-28-3[1]

Summary

Amorphispironone, also known as Amorphispironon E, is a natural product isolated from the plant Amorpha fruticosa. While its chemical structure and basic identifiers have been established, a comprehensive review of publicly available scientific literature reveals a significant lack of in-depth research on this specific compound. It has been broadly categorized as a cytotoxic agent, but detailed studies elucidating its biological mechanisms, specific signaling pathways, and quantitative experimental data are not available.

Chemical Identification

A summary of the key chemical identifiers for this compound is provided in the table below.

| Identifier | Value |

| IUPAC Name | (12R,13R,16S)-3',4'-dimethoxy-5,5-dimethylspiro[6,14,17-trioxatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2(7),3,8-tetraene-13,6'-cyclohexa-2,4-diene]-1',11-dione[1] |

| CAS Number | 139006-28-3[1] |

| Molecular Formula | C₂₃H₂₂O₇ |

| Source | Amorpha fruticosa (leaves and twigs) |

Biological Activity

Information regarding the biological activity of this compound is scarce. It is mentioned in literature as a "cytotoxic agent"; however, specific studies detailing its efficacy, the cell lines it affects, or its mechanism of action are not present in the surveyed literature. The broader context of research on Amorpha fruticosa indicates that the plant contains a variety of bioactive compounds with potential medicinal properties, but this compound itself has not been a focus of detailed investigation.

Availability of Experimental Data

A thorough search for experimental protocols, quantitative data, and signaling pathway information related to this compound yielded no specific results. The core requirements for an in-depth technical guide, including detailed methodologies for key experiments and structured tables of quantitative data, cannot be fulfilled due to the absence of such information in the public scientific domain.

Signaling Pathways and Experimental Workflows

As no studies detailing the mechanism of action or experimental investigation of this compound were found, it is not possible to create diagrams for signaling pathways or experimental workflows.

References

In-Depth Technical Guide to the Preliminary Cytotoxicity of Amorphispironone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amorphispironone, a novel spironone-type rotenoid, has been identified as a compound of interest in the field of oncology drug discovery due to its demonstrated cytotoxic properties. Isolated from Amorpha fruticosa, this natural product belongs to a class of compounds known for their insecticidal and piscicidal activities, and increasingly, for their potential as anticancer agents. This technical guide provides a comprehensive overview of the preliminary cytotoxic profile of this compound, including quantitative data, detailed experimental methodologies, and a visualization of the experimental workflow.

Core Findings on Cytotoxicity

This compound has been identified as one of several cytotoxic compounds isolated from the chloroform extract of Amorpha fruticosa[1]. While early studies highlighted its cytotoxic nature, specific quantitative data has been limited in readily accessible literature. However, studies on rotenoids isolated from Amorpha fruticosa have demonstrated significant cytotoxic activity against various cancer cell lines.

Quantitative Cytotoxicity Data

Research conducted by Muharini et al. (2017) on phenolic metabolites from the fruits of Amorpha fruticosa revealed that a number of isolated rotenoid derivatives exhibited significant cytotoxicity against the L5178Y mouse lymphoma cell line, with IC50 values ranging from 0.2 to 10.2 μM[2]. While the specific IC50 value for this compound was not detailed in the abstract, its inclusion among the active cytotoxic isolates underscores its potential.

An earlier study by Li et al. (1993) first reported the isolation of this compound and its characterization as a cytotoxic constituent. This foundational paper described the evaluation of several isolated compounds, including this compound, for their cytotoxic effects. One of the isolated rotenoids, 12-alpha-beta-hydroxyamorphigenin, displayed extremely potent cytotoxicity with an ED50 value of less than 0.001 µg/mL in six neoplastic cell lines[1]. The use of ED50 (Effective Dose, 50%) in this context is analogous to the IC50 (Inhibitory Concentration, 50%) value, representing the concentration of the substance that causes a 50% reduction in cell viability.

To provide a clear comparison of the cytotoxic potential of rotenoids from Amorpha fruticosa, the following table summarizes the available data.

| Compound Class | Cell Line | Potency Metric | Value | Reference |

| Rotenoids | L5178Y mouse lymphoma | IC50 | 0.2 - 10.2 µM | Muharini et al., 2017[2] |

| 12-alpha-beta-hydroxyamorphigenin | Six neoplastic cell lines | ED50 | < 0.001 µg/mL | Li et al., 1993[1] |

Experimental Protocols

The following sections detail the methodologies typically employed in the isolation of this compound and the assessment of its cytotoxicity. These protocols are based on established practices for the study of natural products and rotenoids.

Isolation of this compound from Amorpha fruticosa

The isolation of this compound as described in the literature generally follows a standard phytochemical workflow.

Diagram of the Isolation Workflow

Caption: A generalized workflow for isolating this compound.

Detailed Steps:

-

Plant Material Preparation: The leaves, fruits, or other parts of Amorpha fruticosa are collected, dried, and finely powdered to increase the surface area for efficient extraction.

-

Solvent Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent, such as chloroform (CHCl3), to isolate a wide range of secondary metabolites, including rotenoids.

-

Concentration: The resulting crude extract is concentrated under reduced pressure to remove the solvent, yielding a semi-solid residue.

-

Chromatographic Fractionation: The concentrated extract is then subjected to column chromatography, typically using silica gel as the stationary phase. A gradient of solvents with increasing polarity is used to separate the components of the extract into different fractions.

-

Bioassay-Guided Fractionation: The collected fractions are screened for cytotoxic activity using a relevant cell-based assay (e.g., MTT assay). Fractions exhibiting significant activity are selected for further purification.

-

Purification: The active fractions are further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to isolate the individual compounds in high purity.

-

Structural Elucidation: The structure of the isolated pure compound is determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HMQC, HMBC), Mass Spectrometry (MS), and in some cases, single-crystal X-ray crystallography to confirm the stereochemistry[1].

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound. The principle of the assay is the reduction of the yellow MTT tetrazolium salt by mitochondrial succinate dehydrogenase in metabolically active cells to an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Diagram of the MTT Assay Workflow

Caption: A step-by-step workflow of the MTT assay.

Detailed Protocol for L5178Y Mouse Lymphoma Cells:

-

Cell Culture: L5178Y mouse lymphoma cells are maintained in a suitable culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin, in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well microtiter plates at an optimized density (e.g., 5 x 10^4 cells/well).

-

Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then serially diluted with the culture medium to achieve the desired final concentrations.

-

Treatment: The cultured cells are treated with the various concentrations of this compound. A vehicle control (containing the same concentration of DMSO as the highest drug concentration) and a positive control (a known cytotoxic agent) are also included.

-

Incubation: The plates are incubated for a specific duration (e.g., 48 or 72 hours) to allow the compound to exert its cytotoxic effects.

-

MTT Addition: Following the incubation period, a sterile MTT solution (e.g., 5 mg/mL in phosphate-buffered saline) is added to each well.

-

Formazan Formation: The plates are incubated for an additional 2-4 hours to allow for the conversion of MTT to formazan crystals by viable cells.

-

Solubilization: A solubilizing agent, such as DMSO or a solution of sodium dodecyl sulfate (SDS) in hydrochloric acid, is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mechanism of Action and Signaling Pathways

The precise molecular mechanism of action for this compound has not been extensively elucidated in the reviewed literature. However, as a rotenoid, its cytotoxic effects are likely linked to the inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain. This inhibition disrupts cellular respiration and ATP production, leading to oxidative stress and ultimately, apoptosis.

Diagram of the Proposed Signaling Pathway

References

Amorphispironone: A Review of an Undiscovered Molecule

Despite a comprehensive search of scientific literature, no compound by the name "Amorphispironone" has been identified. This suggests that "this compound" may be a novel, yet-to-be-published compound, a proprietary research chemical not disclosed in public databases, or a potential misnomer for a different molecule.

This in-depth technical guide was intended to provide researchers, scientists, and drug development professionals with a thorough overview of this compound, including its core quantitative data, detailed experimental protocols, and relevant signaling pathways. However, the absence of any publicly available data on a compound with this specific name prevents the fulfillment of this objective.

The initial investigation aimed to collate all available literature on this compound to extract key information regarding its biological activity, mechanism of action, and physicochemical properties. Subsequent steps were planned to include:

-

Data Presentation: Summarizing all quantitative data, such as IC50 values, binding affinities, and pharmacokinetic parameters, into structured tables for comparative analysis.

-

Experimental Protocols: Detailing the methodologies for crucial experiments to allow for reproducibility and further investigation.

-

Signaling Pathway Visualization: Creating diagrams of any implicated signaling pathways, experimental workflows, or logical relationships using Graphviz to provide clear visual representations of the molecule's purported biological functions.

Given the lack of any foundational information on "this compound," it is not possible to generate these detailed sections. Further research and the publication of initial findings by the discovering entity will be necessary before a comprehensive technical review can be compiled.

It is possible that "this compound" is a structural analog or derivative of a known class of compounds. Broader searches were conducted for related terms such as "Amorphispirolactone," "Amorphane sesquiterpenoids," and compounds isolated from the plant genus Amorpha, from which the name might be derived. While these searches yielded information on various bioactive molecules, none were identified as "this compound." Similarly, investigations into novel spiroketal and spiro-oxindole compounds did not provide any link to the requested molecule.